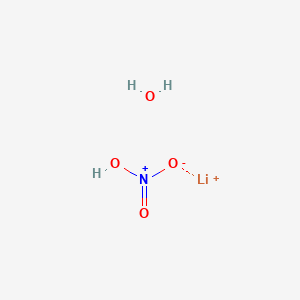
Lithium;nitric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium nitrate hydrate is an inorganic compound with the chemical formula LiNO₃·3H₂O. It is the lithium salt of nitric acid and is known for its deliquescent properties, meaning it can absorb moisture from the air to form a hydrated compound. This compound is of interest due to its various applications in thermal energy storage, pyrotechnics, and as an oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium nitrate hydrate can be synthesized by reacting lithium carbonate or lithium hydroxide with nitric acid. The reaction is as follows:
Li2CO3+2HNO3→2LiNO3+H2O+CO2
In this reaction, lithium carbonate reacts with nitric acid to produce lithium nitrate, water, and carbon dioxide. The resulting lithium nitrate can then absorb water to form lithium nitrate hydrate.
Industrial Production Methods
In industrial settings, lithium nitrate is often produced by neutralizing lithium hydroxide with nitric acid. The process involves dissolving lithium hydroxide in water, adding nitric acid to the solution, and then evaporating the water to obtain lithium nitrate. The lithium nitrate is then allowed to absorb moisture to form the hydrated compound.
Chemical Reactions Analysis
Types of Reactions
Lithium nitrate hydrate undergoes several types of chemical reactions, including:
Oxidation: As an oxidizing agent, lithium nitrate can facilitate the oxidation of other substances.
Reduction: It can be reduced to lithium nitrite under certain conditions.
Decomposition: Upon heating, lithium nitrate decomposes to form lithium oxide, nitrogen dioxide, and oxygen.
Common Reagents and Conditions
Oxidation: Lithium nitrate hydrate is used in pyrotechnics to oxidize metals and other fuels.
Reduction: It can be reduced using reducing agents like hydrogen gas.
Decomposition: Heating lithium nitrate hydrate to temperatures above 600°C results in its decomposition.
Major Products Formed
Oxidation: The major products depend on the substance being oxidized.
Reduction: Lithium nitrite is a common product.
Decomposition: Lithium oxide, nitrogen dioxide, and oxygen are the primary products.
Scientific Research Applications
Lithium nitrate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Lithium nitrate is used in molecular biology for the precipitation of nucleic acids.
Medicine: Lithium compounds, including lithium nitrate, are studied for their potential therapeutic effects in treating mood disorders.
Industry: It is used in the production of ceramics, glass, and as a heat transfer fluid in solar energy applications.
Mechanism of Action
The mechanism by which lithium nitrate hydrate exerts its effects varies depending on its application:
Oxidizing Agent: It facilitates the transfer of oxygen atoms to other substances, thereby oxidizing them.
Thermal Energy Storage: Lithium nitrate hydrate has a high specific heat of fusion, making it effective for storing thermal energy.
Biological Effects: In biological systems, lithium ions can affect neurotransmitter release and signal transduction pathways, contributing to its mood-stabilizing effects.
Comparison with Similar Compounds
Similar Compounds
Sodium nitrate: Similar to lithium nitrate, sodium nitrate is also an oxidizing agent and is used in similar applications.
Potassium nitrate: Another oxidizing agent, potassium nitrate is commonly used in fertilizers and pyrotechnics.
Ammonium nitrate: Known for its use in explosives and fertilizers, ammonium nitrate shares some chemical properties with lithium nitrate.
Uniqueness
Lithium nitrate hydrate is unique due to its high solubility in water and its ability to form stable hydrates. Its high specific heat of fusion makes it particularly valuable for thermal energy storage applications, distinguishing it from other nitrates.
Properties
IUPAC Name |
lithium;nitric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2/q+1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQSGTJARKVMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[N+](=O)(O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LiNO4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














